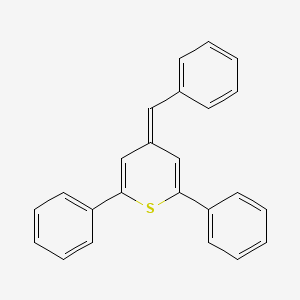

4-Benzylidene-2,6-diphenyl-4H-thiopyran

Description

Properties

CAS No. |

41786-16-7 |

|---|---|

Molecular Formula |

C24H18S |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

4-benzylidene-2,6-diphenylthiopyran |

InChI |

InChI=1S/C24H18S/c1-4-10-19(11-5-1)16-20-17-23(21-12-6-2-7-13-21)25-24(18-20)22-14-8-3-9-15-22/h1-18H |

InChI Key |

ODLVVUHNOFUKSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-2,6-diphenyl-4H-thiopyran typically involves the condensation of benzaldehyde with 2,6-diphenyl-4H-thiopyran-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-2,6-diphenyl-4H-thiopyran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction of the compound can lead to the formation of thiols or thioethers.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Benzylidene-2,6-diphenyl-4H-thiopyran has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and design.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Benzylidene-2,6-diphenyl-4H-thiopyran involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular targets and pathways involved are still under investigation, but its unique structure allows for diverse interactions with different biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Diphenylmethylene-2,6-diphenyl-4H-thiopyran

This compound shares the thiopyran core and diphenyl substituents at positions 2 and 6 with the target molecule but replaces the benzylidene group at position 4 with a diphenylmethylene moiety. Synthesized via methods reported by Sohonberg and von Ardenne (1968), it demonstrates distinct electronic properties due to the absence of the benzylidene’s conjugated alkene . While both compounds exhibit planar frameworks, the diphenylmethylene group may reduce solubility in polar solvents compared to the benzylidene derivative.

4-Diphenylmethylene-2,6-bis(methylthio)-3,5-diphenyl-4H-thiopyran (Compound 3)

Compound 3 introduces methylthio (-SMe) groups at positions 2 and 6, alongside additional phenyl groups at positions 3 and 5. However, steric hindrance from the 3,5-diphenyl groups may limit its applicability in reactions requiring planar transition states.

Benzaldehyde, 4-(2,6-diphenyl-4-pyridinyl)- (CAS: 97419-28-8)

Its molecular formula (C24H17NO) replaces sulfur with nitrogen and oxygen, altering electronic properties significantly. The pyridine ring introduces aromatic nitrogen, enabling coordination chemistry and acid-base reactivity absent in thiopyrans .

Data Tables

| Compound Name | Core Structure | Substituents (Positions) | Molecular Formula | Key References |

|---|---|---|---|---|

| 4-Benzylidene-2,6-diphenyl-4H-thiopyran | Thiopyran | 4-Benzylidene, 2,6-diphenyl | C30H22S | |

| 4-Diphenylmethylene-2,6-diphenyl-4H-thiopyran | Thiopyran | 4-Diphenylmethylene, 2,6-diphenyl | C31H24S | |

| Compound 3 | Thiopyran | 4-Diphenylmethylene, 2,6-bis(methylthio), 3,5-diphenyl | C33H28S3 | |

| Benzaldehyde, 4-(2,6-diphenyl-4-pyridinyl)- | Pyridine | 4-Benzaldehyde, 2,6-diphenyl | C24H17NO |

Q & A

Q. What are the common synthetic routes for 4-Benzylidene-2,6-diphenyl-4H-thiopyran, and what are their advantages?

A catalyst-free, one-pot multi-component synthesis is a robust and environmentally friendly method for synthesizing thiopyran derivatives. This approach uses glycerol as a green solvent, eliminating the need for metal catalysts and reducing waste. Key advantages include high functional group tolerance, scalability, and cost-effectiveness. For example, substituents like aryl, heterocyclic, and aliphatic groups can be introduced via this method .

Q. How is the structure of this compound confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For instance, and NMR data (e.g., chemical shifts for thiopyran protons at δ 6.8–7.5 ppm and carbons at δ 120–140 ppm) are used to verify the benzylidene and phenyl substituents. Complementary techniques like mass spectrometry or X-ray crystallography may resolve ambiguities .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-component reactions?

Optimization involves systematic testing of reaction parameters:

- Solvent selection : Polar solvents like glycerol enhance reactivity by stabilizing intermediates.

- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but must balance decomposition risks.

- Stoichiometry : Equimolar ratios of starting materials minimize side products. For example, glycerol at 100°C achieved 85% yield in a model reaction .

Q. How can researchers address discrepancies in spectroscopic data during characterization?

Contradictions in NMR signals (e.g., overlapping peaks) require advanced approaches:

- 2D NMR (COSY, HSQC) to resolve coupling patterns.

- Computational modeling (DFT calculations) to predict chemical shifts.

- Crystallographic validation for unambiguous structural assignment. Case studies show that -DEPT spectra can differentiate between thiopyran and byproduct signals .

Q. What factors influence regioselectivity in the synthesis of thiopyran derivatives?

Regioselectivity is governed by:

- Electronic effects : Electron-withdrawing substituents on aryl rings direct cyclization.

- Steric hindrance : Bulky groups (e.g., tert-butyl) may favor alternative reaction pathways.

- Solvent polarity : Polar aprotic solvents stabilize transition states, altering product distribution. Experimental designs often employ substituent screening to map steric/electronic contributions .

Q. How do researchers analyze reaction mechanisms for thiopyran formation?

Mechanistic studies combine:

- Kinetic profiling (e.g., in situ IR to track intermediate formation).

- Isotopic labeling (e.g., -labeled reagents to trace oxygen incorporation).

- Theoretical simulations (e.g., DFT for transition-state analysis). Evidence from multi-component reactions supports a stepwise mechanism involving Knoevenagel condensation followed by cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.